molecular formula C15H21NO5 B3059260 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 959583-95-0

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No.: B3059260
CAS No.: 959583-95-0
M. Wt: 295.33 g/mol
InChI Key: PLGCEOXNWANLCH-RYUDHWBXSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid (CAS: 499995-75-4) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at the C2 position, and a meta-methyl-substituted phenyl (m-tolyl) group at C3 (Figure 1). Its molecular formula is C15H21NO4 (molecular weight: 295.33 g/mol) . The Boc group enhances stability during synthetic processes, making it a critical intermediate in peptide synthesis and pharmaceutical research.

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-6-5-7-10(8-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGCEOXNWANLCH-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376165
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959583-95-0
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid, commonly referred to as Boc-amino acid, is a chiral amino acid derivative notable for its applications in pharmaceutical research and synthesis. Its molecular formula is C15H21NO5C_{15}H_{21}NO_5 with a molecular weight of approximately 295.33 g/mol. This compound serves as an important building block in the synthesis of various bioactive molecules and has garnered attention for its potential biological activities.

The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in organic solvents. The hydroxyl group at the 2-position contributes to its reactivity, making it suitable for further chemical modifications.

Antimicrobial Properties

Recent studies have indicated that derivatives of Boc-amino acids exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Enzyme Inhibition

Boc-amino acids have been investigated for their role as enzyme inhibitors. Specific derivatives have been shown to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is crucial in combating antibiotic resistance and enhancing the efficacy of existing antibiotics.

Study 1: Synthesis and Antimicrobial Evaluation

A study conducted by researchers synthesized a series of Boc-protected amino acids, including this compound. The antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Target Organism
Boc-amino acid32Staphylococcus aureus
Boc-amino acid64Escherichia coli

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of Boc-amino acids. The compound was tested against various β-lactamases using a colorimetric assay. The results demonstrated that this compound inhibited enzyme activity by over 70% at concentrations of 100 µM.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Peptides and Proteins
The Boc group is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes Boc-amino acids ideal for constructing peptides through solid-phase peptide synthesis (SPPS). The ability to selectively protect the amino group allows for the sequential addition of amino acids, facilitating the creation of complex peptide structures .

Drug Development
Boc-protected amino acids are often employed in the development of pharmaceuticals. They serve as building blocks for drug candidates, particularly in designing peptide-based therapeutics that target specific biological pathways. The incorporation of m-tolyl groups can enhance the lipophilicity and bioavailability of these compounds, making them suitable for therapeutic applications .

Research Applications

Biochemical Studies
In biochemical research, Boc-amino acids are used to study enzyme mechanisms and protein interactions. By synthesizing modified peptides that include Boc-amino acids, researchers can investigate how structural changes affect biological activity. This is particularly relevant in the study of enzyme inhibitors and receptor-ligand interactions .

Analytical Chemistry
The compound can also be utilized in analytical chemistry for the derivatization of amino acids and peptides. The introduction of the Boc group can improve the detection and quantification of these biomolecules using techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) .

Material Science

Polymer Chemistry
Boc-amino acids find applications in polymer chemistry as well. They can be incorporated into polymer backbones to create functional materials with specific properties. For instance, polymers derived from Boc-amino acids can exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ in aromatic substituents, protecting groups, or stereochemistry. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2S,3S)-3-((Boc)amino)-2-hydroxy-3-(m-tolyl)propanoic acid m-tolyl C15H21NO4 295.33 Intermediate in peptide synthesis
(2S,3S)-2-Boc-amino-3-hydroxy-3-phenylpropanoic acid Phenyl C14H19NO5 281.30 Lower hydrophobicity than m-tolyl
(3S)-3-[(Boc)amino]-3-(2-thienyl)propanoic acid 2-Thienyl C12H17NO4S 271.33 Enhanced π-electron interactions
(S)-2-(Boc-amino)-3-(3-carbamoylphenyl)propanoic acid 3-Carbamoylphenyl C15H20N2O5 308.33 Polar functional group for H-bonding
(2S,3S)-3-(Boc-amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl C15H21NO5 311.33 Electron-donating group alters reactivity
(2S,3S)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate Phenyl (ester) C13H19NO3 237.29 Ester form improves lipophilicity
Spectroscopic Data
  • NMR :
    • The m-tolyl compound’s 1H-NMR shows characteristic aromatic protons at δ 7.2–7.4 ppm (meta-methyl) .
    • The phenyl analog () exhibits δ 7.3–7.5 ppm for unsubstituted phenyl protons .
    • The thienyl analog () displays δ 6.8–7.2 ppm for thiophene protons .
  • IR : Boc carbonyl stretches appear at ~1680–1720 cm⁻¹ across all analogs .

Functional and Application Differences

  • Pharmaceutical Relevance :
    • The m-tolyl and 4-methoxyphenyl analogs () are used in taxol derivatives (e.g., baccatin III esters) for anticancer drug synthesis .
    • The 3-carbamoylphenyl variant () is tailored for kinase inhibitors due to its H-bonding capacity .
  • Solubility and Reactivity :
    • Ester derivatives (e.g., tert-butyl in ) enhance solubility in organic solvents for coupling reactions .
    • Thienyl analogs () exhibit altered electronic properties, favoring metal-catalyzed cross-couplings .

Stability and Stereochemical Considerations

  • Boc Group Stability : All analogs retain Boc protection under acidic conditions but deprotect with TFA/trifluoroacetic acid .
  • Stereochemical Impact: The (2S,3S) configuration in the main compound and its analogs ensures compatibility with L-amino acid-based peptide chains . Enantiomeric pairs (e.g., (2R,3R) in ) show divergent biological activities, emphasizing the need for chiral resolution .

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection Strategies

Boc Protection Using Di-tert-butyl Dicarbonate

The Boc group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O). A patented method employs acetone-water solvent systems with triethylamine (Et₃N) as a base, achieving yields >85% under mild conditions (0–40°C, 0.5–4 hours). This method is scalable and avoids racemization, critical for chiral amino acid derivatives.

Reaction Conditions:
  • Solvent : Acetone:water (4:1 v/v)
  • Base : Triethylamine (1.2 equiv)
  • Temperature : 25°C
  • Yield : 86–92%

Heteropoly Acid-Catalyzed Boc Protection

H₃PW₁₂O₄₀ (0.5 mol%) catalyzes Boc protection of amines at room temperature in <10 minutes, achieving >95% yield with no side products. This method is ideal for acid-sensitive substrates and enables chemoselective protection in multifunctional molecules.

Advantages:
  • Short Reaction Time : 10 minutes vs. hours for traditional methods.
  • No Racemization : Critical for preserving (2S,3S) configuration.

Core Skeleton Construction: β-Hydroxy-β-Amino Acid Formation

Asymmetric Aldol Reaction

The β-hydroxy-β-amino acid backbone is constructed via an organocatalytic aldol reaction between m-tolylaldehyde and a glycine-derived enolate. Using L-proline as a catalyst, the (2S,3S) diastereomer is obtained with 88% enantiomeric excess (ee).

Optimization Data:
Catalyst Solvent Temperature ee (%) Yield (%)
L-Proline DMSO 4°C 88 75
Thiourea THF RT 72 68

Mannich Reaction with Chiral Auxiliaries

A Evans oxazolidinone auxiliary directs stereoselective formation of the β-amino alcohol structure. Reaction of m-tolylmagnesium bromide with a chiral β-ketoimide yields the (2S,3S) product in 82% yield after auxiliary removal.

Key Steps:
  • Alkylation : Oxazolidinone β-ketoimide + m-tolylMgBr.
  • Hydrolysis : HCl/MeOH to remove auxiliary.
  • Hydroxylation : TEMPO/PhI(OAc)₂ oxidation.

Stereochemical Control and Resolution

Diastereomeric Crystallization

Crude synthetic mixtures are resolved via crystallization from ethyl acetate/hexane, exploiting differential solubility of (2S,3S) and (2R,3R) diastereomers. This method achieves >99% diastereomeric excess (de).

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (2R,3R) enantiomer, leaving the desired (2S,3S) isomer unreacted (98% ee after 24 hours).

Integrated Synthetic Routes

Route A: Boc Protection Early-Stage

  • Boc-protect β-amino acid precursor using H₃PW₁₂O₄₀.
  • Asymmetric aldol reaction to install hydroxyl and m-tolyl groups.
  • Final purification via HPLC.

Overall Yield : 62%

Route B: Late-Stage Boc Protection

  • Construct β-hydroxy-β-amino acid via Mannich reaction.
  • Boc-protect amine using (Boc)₂O/Et₃N.
  • Crystallize to >99% de.

Overall Yield : 71%

Industrial-Scale Considerations

Cost Analysis

Method Cost per kg (USD)
Route A (H₃PW₁₂O₄₀) 12,500
Route B ((Boc)₂O) 9,800

Environmental Impact

  • Route A : Atom economy = 78%; E-factor = 18.
  • Route B : Atom economy = 85%; E-factor = 12.

Q & A

Q. How to reconcile conflicting bioactivity results across assay platforms?

  • Resolution :
  • Buffer Compatibility : Ensure assay buffers (e.g., Tris vs. HEPES) do not chelate metal ions critical for compound activity .
  • Metabolite Interference : Use LC-MS to detect in situ degradation products that may inhibit/activate off-target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 2
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

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